4-(piperidine-1-sulfonyl)-N-{3-[4-(piperidine-1-sulfonyl)benzamido]pyridin-4-yl}benzamide
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Overview
Description
4-(piperidine-1-sulfonyl)-N-{3-[4-(piperidine-1-sulfonyl)benzamido]pyridin-4-yl}benzamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties
Preparation Methods
The synthesis of 4-(piperidine-1-sulfonyl)-N-{3-[4-(piperidine-1-sulfonyl)benzamido]pyridin-4-yl}benzamide involves multiple steps. One common method includes the reaction of chloroacetamide derivatives with arylamines under reflux conditions . The reaction typically yields moderate to good results, with yields ranging from 51% to 84% . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation and nitration reactions are common, often using reagents like chlorine or nitric acid.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-(piperidine-1-sulfonyl)-N-{3-[4-(piperidine-1-sulfonyl)benzamido]pyridin-4-yl}benzamide has several scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves multiple pathways. It is known to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell division . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may interact with other molecular targets, such as carbonic anhydrase and cyclin-dependent kinases, further contributing to its biological activities .
Comparison with Similar Compounds
Similar compounds include other sulfonamide derivatives, such as:
4-(Piperidin-1-ylsulfonyl)phenylboronic acid: Known for its use in organic synthesis.
1-benzhydryl-4-(3-(piperidin-4-yl)propyl)piperidine sulphonamide: Studied for its anticonvulsant properties.
What sets 4-(piperidine-1-sulfonyl)-N-{3-[4-(piperidine-1-sulfonyl)benzamido]pyridin-4-yl}benzamide apart is its unique combination of sulfonamide and benzamide moieties, which contribute to its diverse biological activities and potential therapeutic applications .
Properties
IUPAC Name |
4-piperidin-1-ylsulfonyl-N-[3-[(4-piperidin-1-ylsulfonylbenzoyl)amino]pyridin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33N5O6S2/c35-28(22-7-11-24(12-8-22)41(37,38)33-17-3-1-4-18-33)31-26-15-16-30-21-27(26)32-29(36)23-9-13-25(14-10-23)42(39,40)34-19-5-2-6-20-34/h7-16,21H,1-6,17-20H2,(H,32,36)(H,30,31,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJRHXHZAVINULR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=NC=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33N5O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
611.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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